

Application Notes and Protocols: Quinazolin-6-amine in Fragment-Based Drug Design

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Compound of Interest

Compound Name: Quinazolin-6-amine

Cat. No.: B110992

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Quinazolin-6-amine** as a core fragment in fragment-based drug design (FBDD). **Quinazolin-6-amine** serves as a valuable starting point for the development of potent and selective inhibitors for a variety of biological targets, particularly kinases.^{[1][2]} Its rigid bicyclic structure and the presence of a primary amine provide a key vector for chemical elaboration, allowing for the systematic exploration of chemical space to enhance binding affinity and selectivity.

Introduction to Quinazolin-6-amine in FBDD

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target.^[3] **Quinazolin-6-amine** is an attractive fragment due to its prevalence in known bioactive molecules and its synthetic tractability. The 6-amino group offers a convenient handle for chemical modification, enabling fragment growth, linking, and merging strategies to optimize initial hits.^[3] Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position of the quinazoline ring can significantly impact biological activity.^[4]

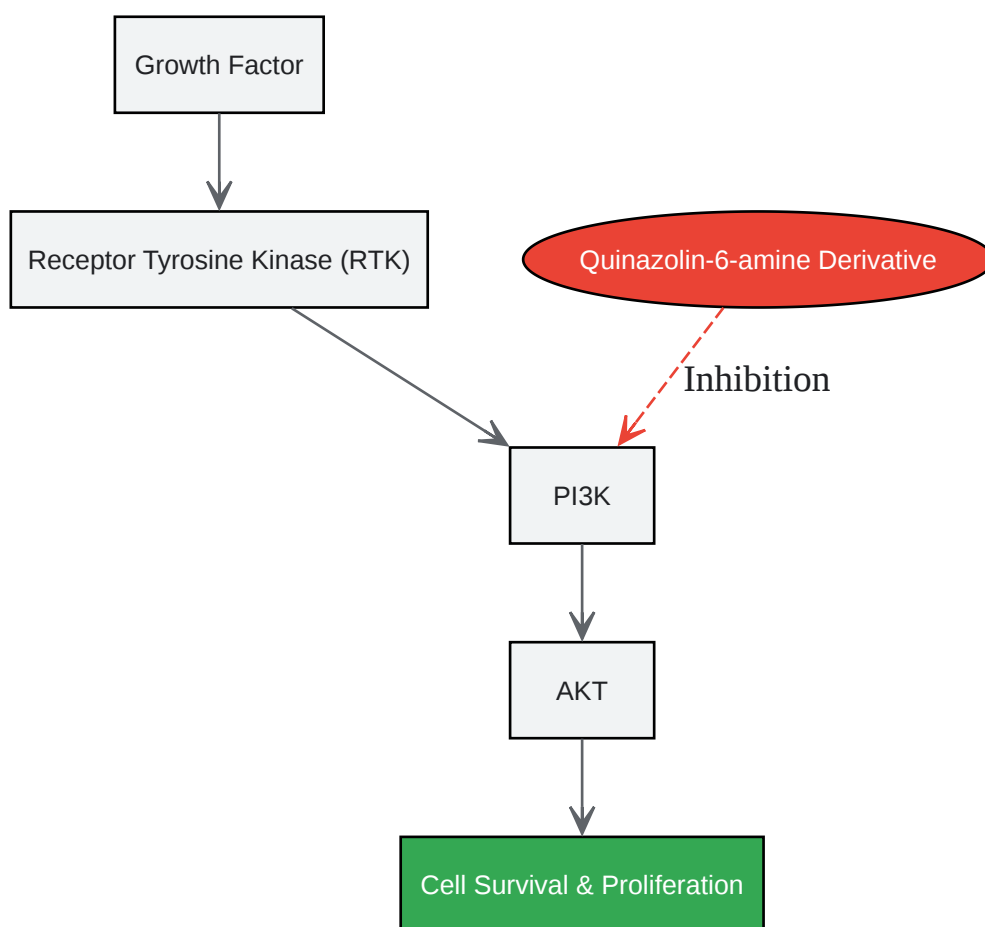
Experimental Workflows and Signaling Pathways

The following diagrams illustrate typical experimental workflows in FBDD utilizing **Quinazolin-6-amine** and a representative signaling pathway that can be targeted.



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FBDD Workflow for **Quinazolin-6-amine**.



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Targeting the PI3K/AKT signaling pathway.

Data Presentation: Biophysical Screening of Quinazolin-6-amine Analogs

The following table summarizes hypothetical biophysical screening data for a small library of **Quinazolin-6-amine** analogs against a target protein (e.g., a kinase).

Fragment ID	Structure	Molecular Weight (Da)	Thermal Shift (ΔT_m , °C)	Dissociation Constant (KD, μM) from NMR
Q6A-001	Quinazolin-6-amine	145.16	1.2	850
Q6A-002	N-methylquinazolin-6-amine	159.19	1.5	720
Q6A-003	N-ethylquinazolin-6-amine	173.22	1.8	610
Q6A-004	N-acetylquinazolin-6-amine	187.19	2.5	450
Q6A-005	N-(2-hydroxyethyl)quinazolin-6-amine	203.22	2.1	530

Experimental Protocols

Synthesis of a Quinazolin-6-amine Fragment Library

This protocol describes a general method for the synthesis of N-substituted **Quinazolin-6-amine** derivatives.

Materials:

- **Quinazolin-6-amine**
- Various aldehydes or ketones
- Sodium triacetoxyborohydride or sodium cyanoborohydride

- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Methanol
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of **Quinazolin-6-amine** (1 equivalent) in DCM or DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
- Continue stirring at room temperature overnight.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted **Quinazolin-**

6-amine derivative.

- Characterize the final product by NMR and mass spectrometry.

Biophysical Screening: Thermal Shift Assay (TSA)

TSA is a high-throughput method to screen for fragment binding by measuring the change in the melting temperature (T_m) of a target protein.

Materials:

- Target protein (e.g., a kinase)
- SYPRO Orange dye (5000x stock in DMSO)
- **Quinazolin-6-amine** fragment library (10 mM stock in DMSO)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- Quantitative PCR (qPCR) instrument with a thermal ramping capability
- 96- or 384-well PCR plates

Procedure:

- Prepare a master mix containing the target protein (e.g., 2 μ M final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.
- Dispense the master mix into the wells of a PCR plate.
- Add the **Quinazolin-6-amine** fragments from the library to the wells to a final concentration of 200 μ M. Include a DMSO control.
- Seal the plate and centrifuge briefly to mix.
- Place the plate in the qPCR instrument.
- Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of the SYPRO Orange dye.

- Analyze the data to determine the melting temperature (T_m) for each well. A significant increase in T_m (ΔT_m) in the presence of a fragment compared to the DMSO control indicates binding.

Hit Validation: NMR Spectroscopy (Saturation Transfer Difference)

Saturation Transfer Difference (STD) NMR is used to confirm the binding of fragment hits to the target protein.

Materials:

- Target protein
- Hit fragments from the primary screen (e.g., **Quinazolin-6-amine** analogs)
- NMR buffer (e.g., 20 mM phosphate buffer pH 7.4, 100 mM NaCl in 99.9% D_2O)
- NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

- Prepare a sample of the target protein (e.g., 10-20 μM) in the NMR buffer.
- Prepare a stock solution of the hit fragment in the same NMR buffer.
- Acquire a 1D 1H NMR spectrum of the fragment alone.
- Add the fragment to the protein sample to a final concentration of 100-500 μM .
- Acquire an STD NMR spectrum. This involves irradiating the protein resonances and observing the transfer of saturation to the bound ligand.
- Acquire a reference spectrum without protein irradiation.
- Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

- Signals present in the STD spectrum confirm that the fragment binds to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, guiding further optimization.

Materials:

- Crystals of the target protein
- Hit fragments from the biophysical screens
- Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol)
- Soaking solution (cryoprotectant solution containing the fragment at a high concentration, e.g., 10-50 mM)
- Cryo-loops
- Liquid nitrogen
- Synchrotron X-ray source

Procedure:

- Grow crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).
- Transfer a protein crystal to a drop of the soaking solution containing the **Quinazolin-6-amine** fragment hit.
- Allow the crystal to soak for a period ranging from minutes to hours.
- Using a cryo-loop, retrieve the crystal from the soaking drop and flash-cool it in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the crystal structure of the protein-fragment complex.
- Analyze the electron density map to confirm the binding of the fragment and to determine its binding mode and interactions with the protein. This structural information is crucial for the subsequent hit-to-lead optimization phase.[5][6]

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